3-(BENZYLOXY)-2,2-DIFLUOROPROPAN-1-OL
Overview
Description
3-(BENZYLOXY)-2,2-DIFLUOROPROPAN-1-OL is an organic compound characterized by the presence of fluorine atoms, a phenyl group, and an oxapentan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(BENZYLOXY)-2,2-DIFLUOROPROPAN-1-OL typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a phenyl-substituted epoxide with a difluoromethylating agent in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 3-(BENZYLOXY)-2,2-DIFLUOROPROPAN-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
Scientific Research Applications
3-(BENZYLOXY)-2,2-DIFLUOROPROPAN-1-OL has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-(BENZYLOXY)-2,2-DIFLUOROPROPAN-1-OL exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets. Pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
2,5-Diphenyl-1,3-oxazoline: Known for its acaricidal activity and interactions with chitin synthase.
Phenols and Alcohols: These compounds share some structural similarities but differ in their chemical properties and reactivity.
Uniqueness: 3-(BENZYLOXY)-2,2-DIFLUOROPROPAN-1-OL stands out due to the presence of fluorine atoms, which impart unique chemical and biological properties
Properties
Molecular Formula |
C10H12F2O2 |
---|---|
Molecular Weight |
202.20 g/mol |
IUPAC Name |
2,2-difluoro-3-phenylmethoxypropan-1-ol |
InChI |
InChI=1S/C10H12F2O2/c11-10(12,7-13)8-14-6-9-4-2-1-3-5-9/h1-5,13H,6-8H2 |
InChI Key |
DAMKJQOESYWTNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CO)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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